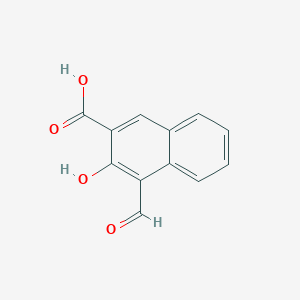

4-Formyl-3-hydroxynaphthalene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Formyl-3-hydroxynaphthalene-2-carboxylic acid (4FHN) is an antibacterial agent . It has the molecular formula C12H8O4 and a molecular weight of 216.19 g/mol .

Molecular Structure Analysis

The SMILES string for this compound isOC(=O)c1cc2ccccc2c(C=O)c1O . This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 222-223°C .Scientific Research Applications

FHNA has been studied for its potential therapeutic benefits, as well as its ability to modulate the activity of certain enzymes, proteins, and receptors. FHNA has been found to have anti-inflammatory, antioxidant, and anti-cancer properties, and has been studied for its potential to treat a variety of conditions, including diabetes, cardiovascular disease, and Alzheimer's disease. FHNA has also been studied for its potential to modulate the activity of certain enzymes, proteins, and receptors, including the enzyme cytochrome P450, the protein kinase A, and the receptor for advanced glycation end products.

Mechanism of Action

- Primary Targets : While specific targets for 4FHN are not widely documented, it is known to exhibit antibacterial activity . Its primary targets likely involve bacterial cellular processes.

Target of Action

Advantages and Limitations for Lab Experiments

FHNA has several advantages and limitations for lab experiments. One advantage is that FHNA is a naturally occurring compound and can be easily synthesized in the laboratory. Additionally, FHNA is relatively stable and has a wide range of biological applications. One limitation is that FHNA is a relatively small molecule and can be difficult to work with in certain experiments. Additionally, the mechanism of action of FHNA is not yet fully understood, which can limit the ability to study its effects in detail.

Future Directions

There are several potential future directions for research on FHNA. One potential direction is to further investigate the mechanism of action of FHNA and its potential therapeutic benefits. Additionally, further research could be conducted on the effects of FHNA on other enzymes, proteins, and receptors, as well as its potential to modulate the activity of these molecules. Furthermore, further studies could be conducted to investigate the potential of FHNA to treat other diseases, such as cancer, and to investigate its potential as an antioxidant.

Synthesis Methods

FHNA can be synthesized through a variety of methods, including the direct synthesis of FHNA from naphthalene, the decarboxylation of 3-hydroxy-2-naphthoic acid, and the oxidation of 4-formyl-naphthalene. The direct synthesis of FHNA from naphthalene involves the reaction of naphthalene with formaldehyde in the presence of a base catalyst. The decarboxylation of 3-hydroxy-2-naphthoic acid involves the reaction of 3-hydroxy-2-naphthoic acid with a strong base, such as sodium hydroxide or potassium hydroxide, in the presence of an inert solvent. The oxidation of 4-formyl-naphthalene involves the reaction of 4-formyl-naphthalene with an oxidizing agent, such as potassium permanganate, in the presence of an inert solvent.

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H302, H315, H318, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

4-formyl-3-hydroxynaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-6-10-8-4-2-1-3-7(8)5-9(11(10)14)12(15)16/h1-6,14H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRBZICETYEWOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2C=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401294046 |

Source

|

| Record name | 4-Formyl-3-hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38399-46-1 |

Source

|

| Record name | 4-Formyl-3-hydroxy-2-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38399-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formyl-3-hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan](/img/structure/B186930.png)

![2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B186936.png)

![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate](/img/structure/B186937.png)

![2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide](/img/structure/B186941.png)